4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential in various applications, including medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been studied for its potential in various scientific research applications. One of the primary applications of this compound is in medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood. However, it is believed to exert its effects through the modulation of various biological pathways, including the inhibition of enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has various biochemical and physiological effects. These effects include the inhibition of cancer cell growth, anti-inflammatory properties, and the modulation of neurotransmitter levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in lab experiments is its high potency and selectivity. However, one of the limitations of using this compound is its relatively complex synthesis method, which can be challenging to reproduce.
Zukünftige Richtungen
There are several future directions for the study of 4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. One potential direction is the further investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological pathways. Finally, the development of more efficient and scalable synthesis methods for this compound could enable its wider use in scientific research.
Conclusion:
In conclusion, 4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a promising compound with various potential applications in scientific research. Its high potency and selectivity make it an attractive candidate for drug discovery, and its various biochemical and physiological effects make it a valuable tool for studying various biological pathways. However, further studies are needed to fully understand the mechanism of action of this compound and its potential as a drug candidate.
Synthesemethoden
The synthesis of 4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the reaction of 3-methoxyphenyl hydrazine and 2,5-dimethoxybenzaldehyde in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, followed by the addition of a solution of 2,4-pentanedione in ethanol. The resulting mixture is then stirred and heated, leading to the formation of the target compound.
Eigenschaften
Produktname |
4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one |
---|---|
Molekularformel |
C20H19N3O4 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H19N3O4/c1-25-12-6-4-5-11(9-12)17-16-18(21-20(24)19(16)23-22-17)14-10-13(26-2)7-8-15(14)27-3/h4-10,18H,1-3H3,(H,21,24)(H,22,23) |
InChI-Schlüssel |
OBSWNIPZMVIXKU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C(=O)N2)NN=C3C4=CC(=CC=C4)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C(=O)N2)NN=C3C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.